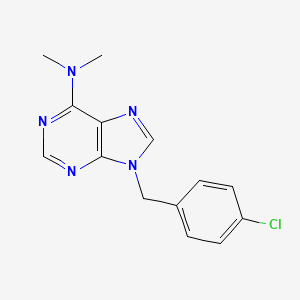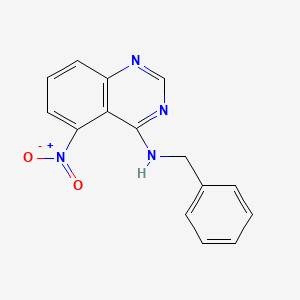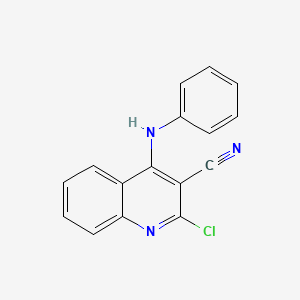![molecular formula C14H11NO4S B11841377 8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid CAS No. 854048-08-1](/img/structure/B11841377.png)
8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxy group at the 8th position, a methyl group at the 3rd position, and a sulfonic acid group at the 5th position of the benzo[F]quinoline structure. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and analytical chemistry .
Preparation Methods
The synthesis of 8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid can be achieved through several synthetic routes. One common method involves the sulfonation of 8-hydroxy-3-methylquinoline using sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction typically requires heating and careful control of reaction parameters to ensure the selective introduction of the sulfonic acid group at the desired position .
Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid involves its interaction with specific molecular targets. The hydroxy and sulfonic acid groups play a crucial role in binding to metal ions and biological macromolecules. The compound can chelate metal ions, forming stable complexes that exhibit unique electronic and photophysical properties .
In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid include:
8-Hydroxyquinoline: A well-known chelating agent with applications in metal ion detection and medicinal chemistry.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: A closely related compound with similar chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
854048-08-1 |
|---|---|
Molecular Formula |
C14H11NO4S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
8-hydroxy-3-methylbenzo[f]quinoline-5-sulfonic acid |
InChI |
InChI=1S/C14H11NO4S/c1-8-2-4-12-11-5-3-10(16)6-9(11)7-13(14(12)15-8)20(17,18)19/h2-7,16H,1H3,(H,17,18,19) |
InChI Key |
IALZLDNHQLQMNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C3C=C(C=CC3=C2C=C1)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL](/img/structure/B11841306.png)




![2-(1-Ethoxyhexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11841334.png)
![(1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol](/img/structure/B11841342.png)





![1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841371.png)
![2-Hydroxy-4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoic acid](/img/structure/B11841392.png)
